4-Bromoisophthalaldehyde
Description
4-Bromoisophthalaldehyde (systematic name: 5-bromo-1,3-benzenedicarboxaldehyde) is a brominated aromatic dialdehyde with the molecular formula C₈H₅BrO₂. It features two aldehyde groups at the 1- and 3-positions of the benzene ring and a bromine substituent at the 4-position. This compound is typically utilized in organic synthesis, particularly in cross-coupling reactions, polymer chemistry, and ligand design due to its dual aldehyde functionality and halogen reactivity.
Properties
IUPAC Name |
4-bromobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEGHDHVRJAKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisophthalaldehyde can be synthesized through several methods. One common approach involves the bromination of isophthalaldehyde. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 4-bromoisophthalaldehyde may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The bromination process can be optimized by adjusting parameters such as temperature, concentration of reactants, and flow rates.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromoisophthalic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with amines to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine in an organic solvent like ethanol.
Major Products:
Oxidation: 4-Bromoisophthalic acid.
Reduction: 4-Bromoisophthalyl alcohol.
Substitution: Schiff bases and other substituted derivatives.
Scientific Research Applications
Organic Synthesis
4-Bromoisophthalaldehyde serves as a crucial building block in organic synthesis. It is employed to create more complex molecules through various reactions:
- Oxidation : Converts to 4-bromoisophthalic acid using oxidizing agents like potassium permanganate.
- Reduction : Aldehyde groups can be reduced to alcohols with sodium borohydride.
- Substitution Reactions : The bromine atom can be substituted with other functional groups, enabling the formation of Schiff bases and other derivatives.
Biological Applications
Research indicates that 4-bromoisophthalaldehyde is a precursor for synthesizing biologically active compounds with potential pharmaceutical applications:
- Anticancer Activity : Studies are ongoing to explore its role in developing drugs targeting cancer cells.
- Antimicrobial Properties : The compound has shown promise in synthesizing agents with antibacterial activity against pathogens like E. coli and S. aureus .
Materials Science
In materials science, 4-bromoisophthalaldehyde is utilized for producing polymers and dyes. Its unique chemical structure allows for the development of materials with specific properties, making it valuable in industrial applications.
Case Study 1: Antibacterial Metal Complexes
A study investigated novel ligands derived from 2-amino-5-methyl benzimidazole combined with 4-bromoisophthalaldehyde. The resulting metal complexes demonstrated significant antibacterial activity against various strains, showcasing the compound's utility in medicinal chemistry .
Case Study 2: Dynamic Behavior in Crystallization
Research into the dynamic behavior of bromoisotrianglimine derived from 4-bromoisophthalaldehyde revealed insights into its structural properties under different conditions. The study utilized X-ray diffraction and NMR spectroscopy to analyze the crystallization process, highlighting potential applications in supramolecular chemistry .
Mechanism of Action
The mechanism of action of 4-bromoisophthalaldehyde depends on the specific reactions it undergoes. In general, the aldehyde groups can participate in nucleophilic addition reactions, forming various intermediates and products. The bromine atom can also undergo substitution reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Bromoisophthalaldehyde (theoretical) with related brominated aldehydes and aromatic derivatives based on structural, functional, and safety data from the evidence:
Key Differences:
Functional Group Density: 4-Bromoisophthalaldehyde and 5-Bromoisophthalaldehyde (its positional isomer) both possess two aldehyde groups, enabling diverse reactivity in polymerization or ligand synthesis .
Substituent Effects: The fluorine atom in 4-Bromo-fluorobenzaldehyde and 4-Bromo-1-fluoro-2-naphthaldehyde introduces electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to non-fluorinated analogs like 4-Bromobenzaldehyde .
Safety and Handling :
Biological Activity
4-Bromoisophthalaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, supported by recent research findings and case studies.
Chemical Structure and Synthesis
4-Bromoisophthalaldehyde (C8H5BrO2) is a brominated derivative of isophthalaldehyde. Its structure includes two aldehyde functional groups and a bromine atom attached to the aromatic ring, which enhances its reactivity in various chemical reactions. The synthesis of 4-bromoisophthalaldehyde typically involves bromination of isophthalaldehyde, followed by purification techniques such as recrystallization or column chromatography.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of metal complexes derived from 4-bromoisophthalaldehyde. For instance, metal complexes with manganese (II), cobalt (II), and nickel (II) have shown promising antibacterial effects against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi .
Table 1: Antimicrobial Activity of Metal Complexes Derived from 4-Bromoisophthalaldehyde
| Metal Complex | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| Mn(II) Complex | 20 |
| Co(II) Complex | 15 |
| Ni(II) Complex | 12 |
Anticancer Potential
4-Bromoisophthalaldehyde has been explored for its potential anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in certain cancer cell lines by disrupting mitochondrial function and promoting oxidative stress .
Neuroprotective Effects
Research has also suggested that derivatives of 4-bromoisophthalaldehyde could possess neuroprotective properties. These compounds may modulate pathways involved in neurodegenerative diseases by preventing the aggregation of misfolded proteins, which is a hallmark of conditions like Alzheimer's disease .
Case Studies
- Synthesis and Characterization of Schiff Bases : A study synthesized novel Schiff bases using 4-bromoisophthalaldehyde as a precursor. The resulting compounds exhibited significant antibacterial activity against various bacterial strains, indicating the importance of the aldehyde functionality in biological interactions .
- Metal Complexes and Their Biological Evaluation : Another investigation focused on the synthesis of metal complexes with 4-bromoisophthalaldehyde as a ligand. The complexes were characterized using spectroscopic methods (IR, NMR) and showed enhanced antibacterial properties compared to the free ligand .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
